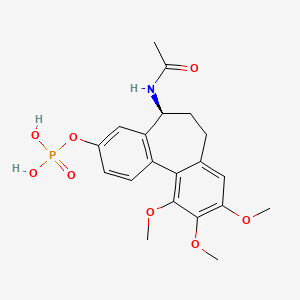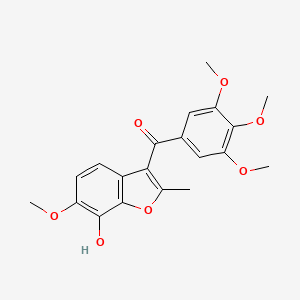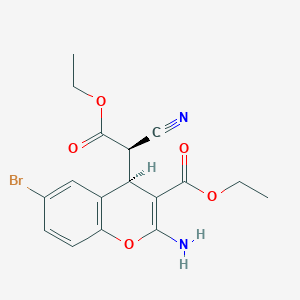
Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate
Übersicht
Beschreibung
Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate is a chemical compound with the molecular formula C17 H17 Br N2 O5 . It has a molecular weight of 409.231 .
Molecular Structure Analysis
The molecular structure of this compound involves a chromene ring system, which is a heterocyclic compound that forms the core of many naturally occurring organic compounds . The compound also contains functional groups such as amino, bromo, cyano, ethoxy, and carboxylate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 409.231 and a molecular formula of C17 H17 Br N2 O5 . Additional physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
HA14-1: A Comprehensive Analysis of Scientific Research Applications
Cancer Research Targeting Bcl-2 in Tumor Cells: HA14-1 is known for its ability to bind to the Bcl-2 protein, a key player in cell death regulation. By inhibiting Bcl-2, HA14-1 can induce apoptosis in tumor cells, making it a potential candidate for cancer therapy. It has shown promise in selectively eliminating tumor cells with elevated levels of Bcl-2 protein .
Enhancing Apoptotic Pathways: Further research has demonstrated that HA14-1 can enhance the efficiency of the mitochondrial apoptotic pathway, particularly in glioma cells treated with etoposide . This suggests its use in sensitizing cancer cells to both radiotherapy and chemotherapy.
Drug Resistance and Selectivity: Studies have indicated that HA14-1 can selectively target drug-resistant tumors due to its interaction with Bcl-2 . This selectivity is crucial for developing treatments that minimize harm to healthy cells.
Neurodegenerative Diseases Neuroprotection and Oxidative Stress: Although not as extensively studied as cancer applications, HA14-1 may have potential roles in neurodegenerative diseases. Its interaction with Bcl-2 could be leveraged for neuroprotective effects against oxidative stress, which is implicated in various neurodegenerative disorders .
Wirkmechanismus
Target of Action
HA14-1, also known as Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, is a small molecule antagonist against the Bcl-2 protein . The Bcl-2 protein is commonly overexpressed in hematological malignancies, where it promotes the survival of neoplastic cells .
Mode of Action
HA14-1 has been reported to bind the surface pocket of Bcl-2 that mediates anti-apoptotic interactions . This binding triggers apoptosis in Bcl-2-overexpressing cells . The compound is most cytotoxic in cell lines expressing high levels of Bcl-2 .
Biochemical Pathways
The action of HA14-1 disrupts the interaction between Bax and Bcl-2, which are key players in the regulation of apoptosis . This disruption leads to the induction of apoptosis, a form of programmed cell death . The compound’s action is associated with the decrease in mitochondrial membrane potential and activation of caspases, which are crucial components of the apoptotic pathway .
Pharmacokinetics
It has been observed that ha14-1 is unstable under physiological conditions . This instability could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of HA14-1’s action is the induction of apoptosis in Bcl-2-overexpressing cells . At lower concentrations, the compound predominantly triggers apoptosis . At higher concentrations, increasing primary necrosis is observed, suggesting the onset of interactions supplementary to bcl-2 inhibition .
Action Environment
The efficacy of HA14-1 is influenced by the cellular environment. For instance, the compound’s apoptotic effect is enhanced when cells are pre-treated with certain chemotherapeutic drugs . The compound’s instability under physiological conditions could potentially limit its efficacy .
Eigenschaften
IUPAC Name |
ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O5/c1-3-23-16(21)11(8-19)13-10-7-9(18)5-6-12(10)25-15(20)14(13)17(22)24-4-2/h5-7,11,13H,3-4,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJDCULZDFWMJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C(C#N)C(=O)OCC)C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274403 | |
| Record name | ha14-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65673-63-4 | |
| Record name | HA 14-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065673634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ha14-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

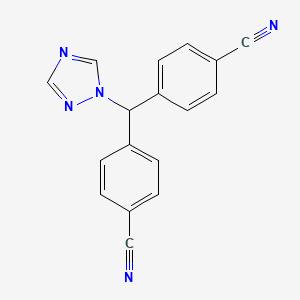
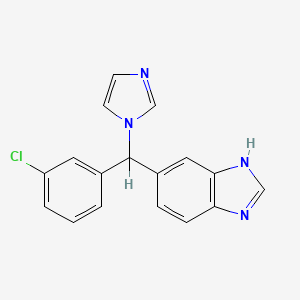
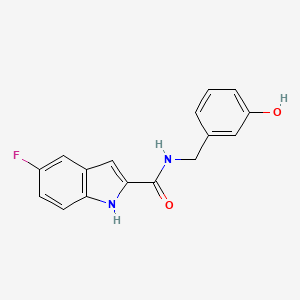
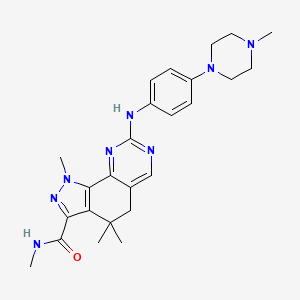
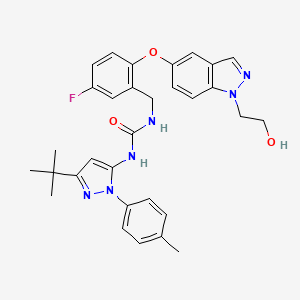
![1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1683778.png)
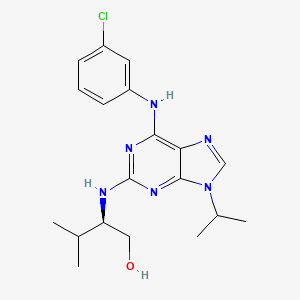
![4-[4-(4-Fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol](/img/structure/B1683780.png)
![2-{[(1r,2s)-2-Aminocyclohexyl]amino}-4-[(3-Methylphenyl)amino]pyrimidine-5-Carboxamide](/img/structure/B1683784.png)
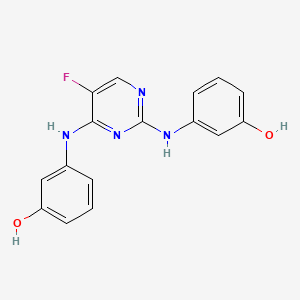
![6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1683786.png)
